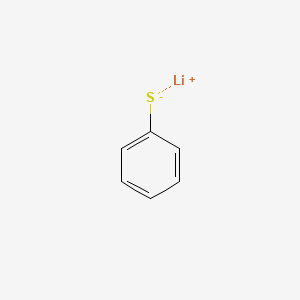

Lithium Benzenethiolate

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

lithium;benzenethiolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6S.Li/c7-6-4-2-1-3-5-6;/h1-5,7H;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPFQTCRYSOTMDJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC=C(C=C1)[S-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5LiS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50450319 | |

| Record name | Thiophenol lithium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2973-86-6 | |

| Record name | Thiophenol lithium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium thiophenolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Lithium Benzenethiolate and Its Derivatives

Direct Lithiation Routes to Lithium Benzenethiolate (B8638828)

Direct methods for synthesizing lithium benzenethiolate are fundamental and widely employed. They typically involve the deprotonation of benzenethiol (B1682325), metal-halogen exchange, or electrochemical approaches.

The most straightforward and common method for generating this compound is the acid-base reaction between benzenethiol (thiophenol) and a strong organolithium base. wikipedia.org Benzenethiol possesses an acidic thiol proton (pKa ≈ 6.6 in water) that is readily abstracted by potent bases like n-butyllithium (n-BuLi), sec-butyllithium (s-BuLi), or tert-butyllithium (t-BuLi).

The reaction is typically performed in an inert aprotic solvent, such as diethyl ether or tetrahydrofuran (THF), at low temperatures (e.g., 0 °C to -78 °C) to mitigate side reactions. The organolithium reagent deprotonates the thiol group to form the this compound salt and the corresponding alkane byproduct (e.g., butane when using n-BuLi). This method is highly efficient, often proceeding to completion to yield the desired product in solution, which can then be used directly in subsequent reactions.

Table 1: Common Organolithium Bases for Deprotonation of Benzenethiol

| Organolithium Base | Typical Solvent | Reaction Conditions | Byproduct |

|---|---|---|---|

| n-Butyllithium (n-BuLi) | THF, Diethyl Ether | 0 °C to -78 °C | Butane |

| sec-Butyllithium (s-BuLi) | THF, Diethyl Ether | -78 °C | Butane |

Metal-halogen exchange is a powerful technique for creating organolithium compounds from organic halides. masterorganicchemistry.com This method can be adapted to synthesize this compound, typically by reacting an aryl halide with an alkyllithium reagent. The exchange rate is generally fastest for iodine, followed by bromine and then chlorine. wikipedia.org

For instance, reacting bromobenzene with two equivalents of lithium metal or a strong alkyllithium reagent like t-butyllithium can generate phenyllithium. Subsequent reaction with a sulfur source, such as elemental sulfur (S₈), followed by quenching, yields this compound. A more direct approach involves starting with a halogenated thiophenol, where the initial deprotonation of the thiol is followed by a metal-halogen exchange at a different site on the ring, although this is more relevant to the synthesis of substituted derivatives.

This equilibrium-based reaction is driven by the formation of a more stable organolithium species. fishersci.fr It is particularly useful for preparing functionalized lithium reagents where harsher conditions required for reaction with lithium metal are not feasible. wikipedia.org

Electrochemical methods offer an alternative pathway for generating reactive species, including organolithium reagents. While less common for the direct synthesis of this compound, electrochemical principles can be applied. In theory, the cathodic reduction of a suitable precursor, such as diphenyl disulfide or benzenesulfonyl chloride, in the presence of a lithium salt in a non-aqueous electrolyte could generate the benzenethiolate anion. The lithium cations present in the electrolyte would then form the corresponding salt.

Research into the electrochemical extraction of lithium from brines and the study of electrolyte degradation in lithium-mediated systems demonstrate the feasibility of controlling lithium-based reactions electrochemically. mdpi.commdpi.comnih.gov However, specific, high-yield electrochemical protocols dedicated solely to the synthesis of simple this compound are not widely documented in mainstream synthetic literature, which continues to favor the more conventional deprotonation and exchange routes.

Synthesis of Substituted this compound Analogues

The synthesis of substituted derivatives often leverages the directing effects of the thiolate group to achieve regioselective functionalization of the aromatic ring.

Directed ortho-metalation (DoM) is a key strategy for functionalizing the position adjacent (ortho) to a directing group on an aromatic ring. wikipedia.org The lithium thiolate group (-SLi), formed by the initial deprotonation of thiophenol, can act as a Directed Metalation Group (DMG).

By treating this compound with a second equivalent of a strong alkyllithium base, often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), a second deprotonation can occur at one of the ortho-positions of the benzene (B151609) ring. acs.org This forms a dilithiated intermediate, lithium 2-lithiobenzenethiolate. epa.govresearchgate.net This highly reactive species can then be treated with various electrophiles to introduce a wide range of substituents at the ortho-position with high regioselectivity. researchgate.netresearchgate.net The choice of solvent can be crucial; for instance, the use of cyclohexane has been shown to be effective for the lithiation of this compound with n-butyllithium-TMEDA. acs.org

Table 2: Electrophiles Used in Reactions with Lithium 2-lithiobenzenethiolate

| Electrophile | Resulting Ortho-Substituent |

|---|---|

| Deuterium Oxide (D₂O) | -D |

| Carbon Dioxide (CO₂) | -COOH |

| Methyl Iodide (CH₃I) | -CH₃ |

Building upon the principles of directed ortho-metalation, chemists can synthesize sterically hindered benzenethiolate ligands. These bulky ligands are valuable in coordination chemistry and catalysis. The synthesis begins with a substituted thiophenol, which is then subjected to a DoM protocol.

For example, starting with 4-tert-butylbenzenethiol, initial deprotonation of the thiol group with an organolithium reagent forms lithium 4-tert-butylbenzenethiolate. A subsequent ortho-lithiation step, again using a strong base like n-BuLi/TMEDA, generates lithium 4-tert-butyl-2-lithiobenzenethiolate. acs.org This intermediate can then be reacted with an electrophile to introduce a second bulky group at the ortho position, creating a highly hindered ligand. This methodology provides a powerful tool for the rational design and synthesis of complex thiolate ligands tailored for specific applications in materials science and catalysis. wikipedia.orgacs.org

Considerations for Reaction Conditions and Solvent Effects in Synthesis

The synthesis of this compound and its derivatives is highly sensitive to reaction conditions, with the choice of solvent playing a critical role in the outcome. The nature of the solvent not only influences the solubility of reactants but also directly mediates the structure and reactivity of the organolithium species involved.

Ethereal solvents such as tetrahydrofuran (THF) and diethyl ether (Et₂O) are fundamental in the synthesis involving organolithium reagents due to their ability to solvate the lithium cation. The oxygen atom in these solvents possesses lone pairs of electrons that can coordinate to the electropositive lithium ion, forming a stabilizing complex. d-nb.info This solvation process is crucial for breaking down the large aggregates typical of organolithium compounds in non-polar hydrocarbon solvents, thereby increasing their reactivity and solubility. osi.lv

The interaction between the ethereal solvent and the lithium ion can lead to the formation of different types of ion pairs: contact ion pairs (CIPs) and solvent-separated ion pairs (SSIPs). nih.govresearchgate.net In CIPs, the lithium cation and the organic anion remain in close proximity, whereas in SSIPs, one or more solvent molecules are interposed between the ions. The extent of solvent separation is influenced by the coordinating ability of the solvent.

All ethereal solvents typically generate contact ion pairs where a significant degree of covalent bonding between the carbon and the solvated lithium can be assumed. nih.govresearchgate.net However, the specific solvent choice dictates the nature of this interaction. For instance, THF is a more effective coordinating agent than diethyl ether, which can be attributed to its greater polarity and the more accessible nature of its oxygen atom. uniurb.it Consequently, THF is more proficient at breaking up organolithium aggregates and promoting the formation of more reactive, lower-order aggregates or even monomers. wisc.edu In contrast, Et₂O tends to favor ion pairs with a higher degree of contact. nih.govresearchgate.net This difference in solvating power directly impacts the reactivity; for example, the rate of reaction for n-butyllithium with ethers is significantly faster in THF compared to diethyl ether. uniurb.it

The stability of organolithium reagents is also a practical consideration. These reagents can react with ethereal solvents, especially at elevated temperatures. The relative rates of reaction of alkyllithium reagents with ethers generally follow the trend: 1,2-dimethoxyethane (DME) > THF > diethyl ether. uniurb.it

Table 1: Comparison of Ethereal Solvents in Organolithium Reactions

| Solvent | Coordinating Ability | Effect on Aggregation | Relative Reactivity of Organolithium Reagent |

|---|---|---|---|

| Tetrahydrofuran (THF) | Strong | Promotes dissociation into smaller, more reactive species (dimers, monomers). wisc.eduactachemscand.org | High |

| Diethyl Ether (Et₂O) | Moderate | Favors larger aggregates (tetramers); less effective at dissociation. nih.govresearchgate.netactachemscand.org | Moderate |

Organolithium compounds, including precursors to and derivatives of this compound, commonly exist as oligomeric aggregates in solution, such as dimers, tetramers, or even larger structures. osi.lvresearchgate.net The degree of aggregation is a dynamic equilibrium that is heavily influenced by the structure of the organic group, the concentration of the species, and, most significantly, the solvent. osi.lvnih.gov

The aggregation state is not merely a physical curiosity; it profoundly affects the chemical reactivity and the synthetic pathway. wisc.edu Different aggregation states exhibit different reactivities. It is often found that lower aggregation states, such as monomers or dimers, are more reactive than larger tetrameric or hexameric clusters. actachemscand.orgnih.gov This is because the reactive carbanionic center is more accessible in the smaller species. For many reactions, the observed kinetics suggest that a small, highly reactive monomeric species is in equilibrium with a larger, less reactive aggregate (e.g., a dimer or tetramer), and the reaction proceeds through the monomer. actachemscand.orgnih.gov

This principle can be used to control synthetic outcomes. By selecting a specific solvent, the predominant aggregation state can be influenced, which in turn can alter the course of a reaction. For instance, studies on the reaction of phenyllithium with E-cinnamaldehyde have shown that the distribution of products is extremely sensitive to the solvent. mdpi.com In this specific case, evidence suggests that the dimeric form of phenyllithium is more reactive than the monomer, a reversal of the more common observation. mdpi.com This highlights that the relationship between aggregation and reactivity can be complex and substrate-dependent. Controlling the monomer-dimer equilibrium through solvent choice is therefore a key strategy for optimizing synthetic pathways and maximizing the yield of desired products.

Table 2: Effect of Solvent on Butyllithium Aggregation Equilibrium

| Solvent | Equilibrium | Equilibrium Constant (K) | Implication |

|---|---|---|---|

| Diethyl Ether | 1/4 (BuLi)₄ ⇌ BuLi | ~10⁻¹⁹ mol³/l³ | Equilibrium strongly favors the unreactive tetramer. actachemscand.org |

Reactivity and Reaction Mechanisms of Lithium Benzenethiolate

Nucleophilic Reactivity of the Benzenethiolate (B8638828) Anion

The benzenethiolate anion, generated from the deprotonation of benzenethiol (B1682325), is a soft and highly polarizable nucleophile. youtube.com This characteristic governs its reactivity, particularly in reactions with soft electrophiles. The lithium cation plays a crucial role in the solubility and aggregation state of the thiolate, which can in turn affect its reactivity. mt.com

The benzenethiolate anion is an excellent nucleophile for SN2 (bimolecular nucleophilic substitution) reactions. researchgate.net In these reactions, the thiolate attacks an electrophilic carbon atom, displacing a leaving group in a single, concerted step. d-nb.info This process results in the formation of a new carbon-sulfur bond.

The general mechanism for the SN2 reaction of lithium benzenethiolate with an alkyl halide can be depicted as follows:

Step 1: Nucleophilic Attack. The electron-rich sulfur atom of the benzenethiolate anion attacks the electrophilic carbon of the alkyl halide.

Step 2: Transition State. A trigonal bipyramidal transition state is formed where the nucleophile and the leaving group are partially bonded to the carbon atom.

Step 3: Inversion of Stereochemistry. The leaving group departs, and the reaction proceeds with an inversion of stereochemistry at the carbon center if it is chiral.

A variety of electrophiles can participate in SN2 reactions with this compound, including alkyl halides, tosylates, and mesylates. The efficiency of the reaction is influenced by factors such as the nature of the leaving group, the steric hindrance around the electrophilic center, and the solvent.

| Electrophile | Product | Reaction Conditions |

| Alkyl Halide (R-X) | Thioether (Ph-S-R) | Aprotic solvent (e.g., THF, DMF) |

| Alkyl Tosylate (R-OTs) | Thioether (Ph-S-R) | Aprotic solvent (e.g., THF, DMF) |

| Alkyl Mesylate (R-OMs) | Thioether (Ph-S-R) | Aprotic solvent (e.g., THF, DMF) |

This table provides a generalized overview of SN2 reactions involving this compound.

While many reactions of this compound with alkyl halides proceed via a classic SN2 pathway, evidence suggests that a single electron transfer (SET) mechanism can also be operative, particularly with certain substrates. openalex.org An SET mechanism involves the transfer of a single electron from the nucleophile to the electrophile, leading to the formation of radical intermediates. acs.orgsemanticscholar.org

The key steps in a proposed SET mechanism are:

Electron Transfer: The benzenethiolate anion transfers an electron to the alkyl halide, forming a benzenethiol radical and a radical anion of the alkyl halide.

Fragmentation: The alkyl halide radical anion fragments to give an alkyl radical and a halide anion.

Radical Coupling: The benzenethiol radical and the alkyl radical couple to form the final thioether product.

The competition between the SN2 and SET pathways is influenced by factors such as the reduction potential of the alkyl halide and the reaction conditions. Substrates that can readily accept an electron and form stable radicals are more likely to react via an SET mechanism.

This compound readily undergoes conjugate addition, also known as Michael addition, to α,β-unsaturated carbonyl compounds. wikipedia.orgsemanticscholar.org In this reaction, the soft benzenethiolate nucleophile preferentially attacks the electrophilic β-carbon of the conjugated system rather than the harder carbonyl carbon. libretexts.orglibretexts.org

The mechanism for the conjugate addition involves the following steps: wikipedia.org

Nucleophilic Attack: The benzenethiolate anion attacks the β-carbon of the α,β-unsaturated carbonyl compound.

Enolate Formation: This attack results in the formation of a resonance-stabilized enolate intermediate.

Protonation: The enolate is then protonated, typically upon workup with a proton source, to yield the β-thioether carbonyl compound.

This reaction is a powerful tool for the formation of carbon-sulfur bonds and the synthesis of functionalized carbonyl compounds.

| α,β-Unsaturated Carbonyl | Product |

| Cyclohexenone | 3-(Phenylthio)cyclohexanone |

| Methyl vinyl ketone | 4-(Phenylthio)-2-butanone |

| Acrylonitrile | 3-(Phenylthio)propanenitrile |

This table illustrates the products of conjugate addition of this compound to various α,β-unsaturated systems.

This compound is an effective nucleophile for the ring-opening of epoxides. tandfonline.com This reaction typically proceeds via an SN2 mechanism, where the thiolate attacks one of the carbon atoms of the epoxide ring, leading to the opening of the three-membered ring. khanacademy.org The reaction is often catalyzed by a base, and the lithium cation can also play a role in activating the epoxide by coordinating to the oxygen atom. nih.govutwente.nlresearchgate.net

The regioselectivity of the ring-opening is influenced by both steric and electronic factors. In the case of unsymmetrical epoxides, the nucleophile generally attacks the less sterically hindered carbon atom under basic or neutral conditions. khanacademy.org This results in the formation of β-hydroxy thioethers.

| Epoxide | Major Product |

| Propylene oxide | 1-(Phenylthio)-2-propanol |

| Styrene oxide | 2-Phenyl-2-(phenylthio)ethanol |

| Cyclohexene oxide | trans-2-(Phenylthio)cyclohexanol |

This table shows the major products from the ring-opening of various epoxides with this compound.

Addition Reactions to Unsaturated Systems

Role in Aromatic Substitution Mechanisms

This compound can participate in aromatic substitution reactions, primarily through a nucleophilic aromatic substitution (SNAr) mechanism. acs.org This type of reaction typically occurs on aromatic rings that are substituted with strong electron-withdrawing groups (e.g., nitro groups) at positions ortho and/or para to a leaving group (e.g., a halide). libretexts.org

The SNAr mechanism involves two main steps:

Nucleophilic Addition: The benzenethiolate anion attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex.

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored, yielding the substituted product.

The presence of electron-withdrawing groups is crucial as they help to stabilize the negative charge of the Meisenheimer complex. libretexts.org

In the context of electrophilic aromatic substitution (EAS), the sulfur atom of a thioether, which could be formed from this compound, is an ortho, para-directing group. libretexts.orgmsu.edulibretexts.orgmasterorganicchemistry.comyoutube.comyoutube.com However, due to the electron-withdrawing inductive effect of the sulfur atom, it is also a deactivating group, meaning that the substituted benzene (B151609) ring is less reactive towards electrophiles than benzene itself. libretexts.org

SRN1 Reactions Involving Nitrothiophenes and Benzenethiolate

The radical-nucleophilic aromatic substitution, or SRN1, is a reaction mechanism through which a nucleophile can replace a leaving group on an aromatic ring. wikipedia.orgdalalinstitute.com Unlike traditional nucleophilic aromatic substitution (SNAr), the SRN1 pathway does not require strong electron-withdrawing groups to activate the substrate. wikipedia.org The reaction proceeds through a chain mechanism involving radical and radical anion intermediates. nptel.ac.inorganicreactions.org

The reaction between benzenethiolate and substrates like nitrothiophenes occurs via the SRN1 mechanism, which can be initiated by photochemical, electrochemical, or thermal means. nptel.ac.inkisti.re.kr The generally accepted mechanism involves the following key steps:

Initiation : The reaction begins with the transfer of an electron to the nitrothiophene substrate, forming a radical anion. wikipedia.org This can be initiated by a solvated electron or photochemically.

Propagation :

The newly formed radical anion undergoes fragmentation, cleaving the bond to the leaving group (e.g., a halide) to produce a thiophenyl radical and an anion. wikipedia.org

This aryl radical then rapidly reacts with the benzenethiolate nucleophile to form a new radical anion. wikipedia.org

This new radical anion transfers its electron to another molecule of the original nitrothiophene substrate, propagating the chain reaction and forming the final substituted product. wikipedia.org

Termination : The chain reaction can be terminated if the aryl radical is diverted from the main pathway, for instance, by abstracting a hydrogen atom from the solvent. wikipedia.org

Studies on the photostimulated reactions of halothiophenes with benzenethiolate ion in acetonitrile (B52724) provide evidence for this mechanistic pathway, highlighting the role of radical intermediates in the substitution process. kisti.re.kr

Mechanistic Insights into Aromatic Lithiation Processes

Aromatic lithiation, particularly directed ortho-metalation (DoM), is a powerful tool for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.org The mechanism hinges on the presence of a "directing metalation group" (DMG) on the aromatic ring. A DMG is a functional group containing a heteroatom (such as oxygen, nitrogen, or sulfur) that can coordinate to an organolithium reagent, typically an alkyllithium like n-butyllithium. wikipedia.orgsemanticscholar.org

The mechanistic steps for a sulfur-directed lithiation are as follows:

Coordination : The organolithium reagent first forms a complex with the sulfur-containing substrate. The heteroatom on the DMG acts as a Lewis base, coordinating with the Lewis acidic lithium atom of the alkyllithium reagent. wikipedia.orgcore.ac.uk This pre-complexation brings the strong base into close proximity to the protons on the aromatic ring. semanticscholar.org

Deprotonation : The coordinated alkyllithium then selectively abstracts a proton from the nearest (ortho) position. wikipedia.org This step is the rate-determining step and is generally irreversible, leading to the formation of a thermodynamically stable ortho-lithiated aryl species. core.ac.uk

Electrophilic Quench : The resulting aryllithium intermediate is then reacted with an electrophile to install a new functional group exclusively at the ortho position. wikipedia.orgsemanticscholar.org

The thiolate moiety (-S⁻) or a thioether group (-SR) can serve as a directing group, enhancing the kinetic acidity of the ortho protons and guiding the lithiation process with high regioselectivity. organic-chemistry.orgsemanticscholar.org This strategy provides a synthetic route to ortho-substituted aromatic sulfur compounds that can be difficult to access through classical electrophilic aromatic substitution methods. uwindsor.ca

Transmetalation Reactions Involving this compound

Transmetalation is a fundamental reaction in organometallic chemistry involving the transfer of an organic group from one metal to another. uni-muenchen.de this compound, as a source of the benzenethiolate anion, readily participates in these exchange reactions with various metal compounds.

Exchange with Main Group Metals (e.g., Zinc)

Organolithium reagents are highly reactive and often exhibit low functional group tolerance. uni-muenchen.de Transmetalation to a less electropositive metal, such as zinc, can moderate this reactivity, yielding more stable and selective organometallic reagents. uni-muenchen.dehw.ac.uk The reaction of this compound with a zinc salt, such as zinc chloride (ZnCl₂), results in a lithium-to-zinc exchange, forming a zinc benzenethiolate species.

The general process can be represented as: n PhSLi + MCln → (PhS)nM + n LiCl (where M = a main group metal like Zn)

This exchange occurs through the formation of an intermediate "ate" complex. uni-muenchen.de The resulting organozinc compounds are more covalent and are often stable at higher temperatures where the corresponding organolithium reagents might decompose. uni-muenchen.de This increased stability and compatibility with sensitive functional groups makes the transmetalation to zinc a valuable synthetic strategy. uni-muenchen.denih.gov

Formation of Transition Metal Thiolate Complexes

This compound is a widely used reagent for the synthesis of transition metal thiolate complexes. The most common synthetic route is a salt metathesis reaction, where the lithium thiolate is treated with a transition metal halide. wikipedia.org This reaction displaces the halide ligands with thiolate ligands, precipitating lithium halide and forming the desired metal thiolate complex. wikipedia.orgbohrium.com

A generalized reaction is shown below: n PhSLi + MCln → M(SPh)n + n LiCl (where M = a transition metal)

This method is versatile and has been employed to synthesize a wide array of thiolate complexes across the transition series. wikipedia.org For example, molybdenum(IV) chloride can react with four equivalents of lithium tert-butylthiolate to yield the corresponding tetrathiolate complex. wikipedia.org A similar reaction using this compound would produce the analogous molybdenum benzenethiolate complex. Thiolate ligands are classified as soft Lewis bases and therefore coordinate most effectively to metals that are soft Lewis acids. wikipedia.org

Catalytic Roles and Pathways

This compound as a Catalyst or Co-catalyst

While this compound is predominantly utilized as a stoichiometric nucleophilic reagent in organic synthesis, its potential role in catalytic processes is an area of interest. Direct catalysis by this compound itself is not common; however, it can participate as a component within a broader catalytic cycle or act as a co-catalyst.

Furthermore, lithium salts, in general, can influence the rate and outcome of reactions, sometimes acting as Lewis acid catalysts or catalyst modifiers. bohrium.com In this context, this compound could function as a dual-role species, providing both the lithium cation to coordinate and activate a substrate and the thiolate anion as a nucleophile. While dedicated research on this compound as a primary catalyst is limited, its involvement in catalytic systems, particularly where nucleophilic thiolates or coordinating lithium ions are required, represents a plausible, though less conventional, application.

Mechanistic Investigations of Catalyzed Reactions (e.g., conjugate addition)

While this compound is a potent nucleophile in stoichiometric conjugate additions, its role in catalytic systems has been explored, particularly in the context of asymmetric synthesis. In these cases, a lithium arylthiolate, often generated in situ, is a key component of the catalytic cycle, typically in complex with a chiral ligand. Detailed mechanistic investigations focusing solely on this compound as a simple catalyst are not extensively documented; however, the principles of base-catalyzed thiol-Michael additions and studies on related catalytic systems provide significant insight into the plausible mechanism.

The fundamental mechanism for a base-catalyzed conjugate addition of a thiol to an electron-deficient alkene involves a two-step anionic process. nih.govnih.gov The catalyst's primary role is to deprotonate the thiol (RSH) to form the much more nucleophilic thiolate anion (RS⁻). This thiolate then undergoes a Michael addition to the β-carbon of the activated alkene, forming a transient carbanion or enolate intermediate. In a subsequent chain transfer step, this intermediate abstracts a proton from another thiol molecule, yielding the final thioether product and regenerating the thiolate anion, thus completing the catalytic cycle. nih.gov

In the context of asymmetric catalysis, the mechanism is more intricate, involving the coordination of the lithium cation with a chiral ligand. This coordination creates a chiral environment that directs the stereochemical outcome of the reaction. nih.gov Studies have shown that the formation of a monomeric lithium thiolate species, often facilitated by bulky substituents on the arylthiol, is crucial for high reactivity and enantioselectivity. nih.govscispace.com The lithium cation, complexed with the chiral ligand, not only activates the thiol but also coordinates to the Michael acceptor (e.g., an enoate), influencing its conformation and the trajectory of the nucleophilic attack. nih.gov

One of the key features of this technology is the dual activation of the thiol through both lithiation (forming the thiolate) and chelation with the chiral ligand. nih.gov This chelation effectively controls the stereochemistry of the addition. For example, in the catalytic asymmetric addition of an arylthiol to an α,β-unsaturated ester, the s-cis conformation of the ester and its ability to coordinate with the lithium center are critical for achieving high enantioselectivity. nih.gov

Research into the catalytic enantioselective protonation of lithium enolates, which are generated from the conjugate addition of an arylthiolate, further underscores the role of the lithium complex. A combination of a lithium arylthiolate and a chiral ligand can catalyze the reaction, with the lithium cation playing a central role in organizing the transition state. nih.gov

The following table presents results from a study on the catalytic asymmetric conjugate addition of 2-(trimethylsilyl)benzenethiol to various propenoates, where a lithium thiolate is a key catalytic species in conjunction with a chiral ligand. This data highlights the influence of the substrate structure on the reaction's efficiency and stereochemical outcome.

| Entry | Michael Acceptor (R in CH₂=CHCO₂R) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 1 | Methyl | 87 | 90 |

| 2 | Ethyl | 88 | 91 |

| 3 | tert-Butyl | 95 | 95 |

| 4 | Phenyl | 85 | 88 |

| 5 | Benzyl | 91 | 92 |

The data indicates that high yields and enantioselectivities are achievable, with the bulky tert-butyl ester providing the best result in this series. nih.gov This suggests that steric and electronic factors of the Michael acceptor play a significant role in the organization of the catalytic complex and the transition state of the reaction. The proposed mechanism involves the formation of a lithium enolate intermediate after the conjugate addition, with its stereochemistry being controlled by the chiral ligand-lithium complex. nih.gov

Coordination Chemistry of Benzenethiolate Ligands Derived from Lithium Benzenethiolate

Synthesis of Metal-Thiolate Complexes Utilizing Lithium Benzenethiolate (B8638828)

Lithium benzenethiolate is a key reagent in salt metathesis reactions for the introduction of the benzenethiolate ligand onto a metal center. This synthetic strategy involves the reaction of a metal halide or other suitable precursor with LiSPh, leading to the formation of a metal-sulfur bond and the precipitation of lithium salt, which drives the reaction to completion. This method is widely applicable across the periodic table for the synthesis of a diverse range of metal-thiolate complexes.

Half-sandwich complexes, often referred to as "piano-stool" complexes, feature a metal center coordinated to a cyclic π-ligand (like cyclopentadienyl, Cp, or its pentamethyl derivative, Cp*) and a set of ancillary ligands. nih.govacs.org The use of this compound allows for the facile synthesis of such complexes containing a metal-sulfur bond.

Research has demonstrated the synthesis of half-sandwich cobalt complexes using this methodology. For instance, the reaction of CpCo(2-PyS)I with this compound has been successfully employed to synthesize the dinuclear complex (Cp∗Co)₂(μ-PhS)₂(μ-2-PyS)I. researchgate.netresearchgate.net In this complex, two CpCo fragments are bridged by two benzenethiolate ligands and a 2-pyridinethiolate ligand. researchgate.net Similarly, half-sandwich rhodium(III) and cobalt(III) complexes containing pyridine-2-thiolato ligands have been synthesized by reacting precursors like [CpRhCl₂]₂ and CpCo(CO)I₂ with lithium pyridine-2-thiolate, a derivative of this compound. acs.org

The synthesis of half-sandwich iridium(III) complexes also utilizes thiol-containing ligands. acs.orgnih.gov While direct synthesis from this compound is a viable route, many studies report the reactivity of pre-formed iridium complexes with benzenethiol (B1682325) or its derivatives. For example, reactions of iridium complexes with benzenethiol can lead to the formation of iridium-thiolate products through oxidative addition or ligand substitution. nih.gov The adduct of an iridium(III) complex with benzenethiol has been prepared and characterized, providing insight into the reactivity of these systems. capes.gov.brnih.gov

The bridging capability of the benzenethiolate ligand is fundamental to the formation of polynuclear clusters and coordination polymers. In these structures, the sulfur atom of the thiolate ligand can bridge two or more metal centers, leading to extended one-, two-, or three-dimensional networks. rsc.org

A notable example is the formation of a three-dimensional framework containing adamantanoid [Mn₄(SPh)₁₀] clusters. rsc.org In this architecture, four manganese atoms are linked by six bridging benzenethiolate ligands to form the cage structure, which is then extended into a 3D network through four additional bridging benzenethiolates. rsc.org Similarly, reactions involving iron and cobalt salts with benzenethiolate can yield one-dimensional coordination polymers with the general formula [M(SPh)₂]n. rsc.org

The self-assembly of metal ions and benzenethiolate ligands can also lead to the formation of discrete, high-nuclearity clusters. For example, copper(I) readily forms hepta(μ-benzenethiolato)pentametallate(I) dianions, where benzenethiolate ligands bridge the metal centers within the cluster. researchgate.net The synthesis of metal nanoparticles can also involve the formation of metal thiolate polymer coatings on the nanoparticle surface. conicet.gov.ar Research into cobalt and nickel clusters has also utilized thiol-containing ligands, sometimes involving in situ ligand transformations, to create complex cluster geometries. researchgate.net

Structural Elucidation of Metal-Benzenethiolate Complexes

The precise determination of the geometric and electronic structure of metal-benzenethiolate complexes is crucial for understanding their reactivity and properties. A combination of single-crystal X-ray diffraction and various spectroscopic techniques is employed for this purpose.

For example, the molecular structure of the dinuclear cobalt complex, (Cp∗Co)₂(μ-PhS)₂(μ-2-PyS)I, was confirmed by X-ray analysis, revealing a structure where two Cp*Co units are triply bridged by sulfur atoms from two benzenethiolate ligands and one pyridinethiolate ligand. researchgate.net X-ray crystallography has also elucidated the slightly distorted octahedral coordination geometry around the rhodium center in complexes like mer-RhCl(H)(SPh)(PMe₃)₃. oup.com In the realm of iridium chemistry, the crystal structures of trinuclear complexes such as [Ir₂Pt(C₅Me₅)₂(μ-SRF)₄Cl₂] (where SRF is a fluorinated benzenethiolate) have been determined, showing two six-coordinate iridium(III) atoms and one four-coordinate platinum(II) center linked by bridging thiolate ligands. rsc.org

The structural analysis of a cobalt complex with the heterodonor ligand 2-(diisopropylphosphaneyl)benzenethiol revealed a square planar geometry around the cobalt, with the phosphine (B1218219) ligands in a trans arrangement. rsc.orgrsc.org

| Complex | Metal Center Geometry | Key Structural Features | Reference |

|---|---|---|---|

| (Cp∗Co)₂(μ-PhS)₂(μ-2-PyS)I | Distorted Octahedral (per Co) | Dinuclear complex with two μ-SPh bridging ligands. | researchgate.net |

| mer-RhCl(H)(SPh)(PMe₃)₃ | Slightly Distorted Octahedral | Mononuclear complex with a terminal SPh ligand. | oup.com |

| [Ir₂Pt(C₅Me₅)₂(μ-SC₆F₅)₄Cl₂] | Six-coordinate (Ir), Four-coordinate (Pt) | Trinuclear complex with bridging perfluorobenzenethiolate ligands. | rsc.org |

| Co[S(C₆H₄)P(iPr)₂]₂ | Square Planar | Mononuclear complex with chelating P,S-heterodonor ligands. | rsc.orgrsc.org |

While X-ray crystallography provides a static picture in the solid state, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offer valuable insights into the structure and bonding of complexes in solution and the nature of ligand-metal interactions.

NMR Spectroscopy is a powerful tool for characterizing diamagnetic metal-benzenethiolate complexes. ¹H and ¹³C NMR spectra provide information about the organic framework of the thiolate ligand, with chemical shifts being sensitive to the coordination environment. researchgate.net For instance, in complexes with para-substituted benzenethiolate ligands, ¹H NMR can be used to monitor changes in the electronic environment of the aromatic ring upon coordination. rsc.orgnsf.gov ³¹P NMR is particularly useful for complexes containing phosphine co-ligands, as seen in the characterization of rhodium-benzenethiolate complexes with trimethylphosphine (B1194731) ligands. oup.com

IR Spectroscopy provides information about vibrational modes within the complex. libretexts.org A key diagnostic feature for the coordination of benzenethiolate is the disappearance of the S-H stretching vibration (ν(S-H)), typically found around 2550 cm⁻¹ in the free thiol. researchgate.net This indicates the deprotonation of the thiol and the formation of a metal-sulfur bond. Furthermore, new bands appearing in the far-IR region (typically below 400 cm⁻¹) can often be assigned to metal-sulfur (ν(M-S)) stretching vibrations, providing direct evidence of the M-S bond. researchgate.net The frequencies of other ligand-based vibrations, such as the C-S stretch, can also shift upon coordination, reflecting the change in the electronic structure of the benzenethiolate ligand. mpg.deosti.gov

| Spectroscopic Technique | Key Observable | Interpretation | Reference |

|---|---|---|---|

| IR Spectroscopy | Disappearance of ν(S-H) band (ca. 2550 cm⁻¹) | Deprotonation of benzenethiol and formation of M-S bond. | researchgate.net |

| IR Spectroscopy | Appearance of new bands in far-IR (400-200 cm⁻¹) | Assignment to ν(M-S) stretching vibrations. | researchgate.net |

| ¹H NMR Spectroscopy | Shift in aromatic proton signals | Change in electronic environment of the phenyl ring upon coordination. | rsc.orgnsf.gov |

| ³¹P NMR Spectroscopy | Chemical shift and coupling constants | Characterization of phosphine co-ligands and their interaction with the metal center. | oup.com |

Heterodonor Ligand Systems Incorporating Benzenethiolate Moieties

Incorporating the benzenethiolate moiety into a larger ligand that contains additional donor atoms (such as N, P, or As) leads to the formation of heterodonor or "hybrid" ligands. urv.cattaylorfrancis.com These ligands can offer enhanced stability through the chelate effect and provide more precise control over the coordination geometry and electronic properties of the resulting metal complex.

Thiophenol-based ligands containing phosphine or arsine donors, such as 2-(diphenylphosphino)benzenethiol (HSC₆H₄-2-PPh₂) and 2-(diphenylarsino)benzenethiol (HSC₆H₄-2-AsPh₂), are prominent examples. mjcce.org.mkresearchgate.net These P,S or As,S ligands typically coordinate to a metal center in a bidentate fashion after deprotonation of the thiol group, forming a stable five-membered chelate ring. mjcce.org.mkresearchgate.net For example, a cobalt complex supported by the 2-(diisopropylphosphaneyl)benzenethiol ligand has been synthesized and shown to be active in electrocatalysis. rsc.orgrsc.org

More complex systems, such as the heterotopic P,S,As ligand 1-Ph₂AsS-2-PPh₂-C₆H₄, incorporate three different donor atoms into a single framework, offering potential for tridentate coordination or for bridging multiple metal centers. mjcce.org.mkresearchgate.netresearchgate.net The design and synthesis of these sophisticated ligands open avenues to novel coordination chemistry and catalysis, as the combination of soft (S, P, As) and sometimes hard (N, O) donors allows for fine-tuning of the properties of the metal center. urv.cat

Ligands with P,S, As,S, and P,SAs Donor Atoms

Thiophenol-based ligands that feature tertiary phosphine and/or arsine groups in conjunction with a sulfur donor have proven to be exceptionally versatile in coordination chemistry. mjcce.org.mkresearchgate.net These heterodonor ligands can be broadly categorized into several types, each with distinct structural features and coordination behaviors.

One significant class of these ligands is the phosphino- and arsinoarylthiols, represented by the general formula HSC₆H₄-2-EPh₂ (where E can be Phosphorus or Arsenic). mjcce.org.mk These compounds, such as 2-(diphenylphosphino)benzenethiol, combine a soft phosphorus or arsenic donor with a thiol group, which typically deprotonates upon coordination to a metal center. mjcce.org.mk This dual-coordination capability allows them to form stable complexes with a variety of transition metals, acting as mixed-donor chelating ligands. mjcce.org.mk

Another important group includes phenylthio(diphenyl)phosphine, PPh₂(SPh), and phenylthio(diphenyl)arsine, AsPh₂(SPh). mjcce.org.mkresearchgate.net Unlike the chelating phosphinoarylthiols, these ligands possess an E–S bond within their structure. mjcce.org.mkresearchgate.net Their interaction with metal centers often leads to different coordination chemistry, frequently involving the cleavage of this E-S bond. mjcce.org.mkresearchgate.net

A more complex, heterotopic ligand, 1-Ph₂AsSC₆H₄-2-PPh₂ (P,SAs), ingeniously combines the structural features of both phenylthio(diphenyl)arsine and 2-diphenylphosphanylbenzenethiol. mjcce.org.mk This design incorporates all three donor atoms—phosphorus, sulfur, and arsenic—into a single ligand framework, offering multiple potential binding sites and complex reactivity patterns. mjcce.org.mkresearchgate.net The synthesis of related heterotopic ligands, such as 1-AsPh₂-2-SH-3-PPh₂-C₆H₃, further expands the library of available P,S,As-donor systems for creating sophisticated coordination environments. researchgate.net

The table below summarizes these key ligand types.

| Ligand Type | General Formula/Example | Donor Atoms | Key Structural Feature |

| Phosphino/Arsinoarylthiol | HSC₆H₄-2-EPh₂ (E = P, As) | P,S or As,S | Thiol and phosphine/arsine on adjacent positions of a benzene (B151609) ring. mjcce.org.mk |

| Phenylthio(diphenyl)phosphine/arsine | EPh₂(SPh) (E = P, As) | P,S or As,S | Contains a direct E-S bond. mjcce.org.mkresearchgate.net |

| Heterotopic P,S,As Ligand | 1-Ph₂AsSC₆H₄-2-PPh₂ | P, S, As | Combines properties of the other two types. mjcce.org.mkresearchgate.net |

These ligands are instrumental in stabilizing metal centers and influencing the geometry and reactivity of the resulting complexes. For instance, 2-(diphenylphosphino)benzenethiol has been used to form stable, redox-active trigonal prismatic complexes with technetium (Tc) and rhenium (Re).

Metal-Mediated Cleavage of E-S Bonds (E = P, As) in Ligand Design

A significant aspect of the coordination chemistry of ligands containing P-S or As-S bonds, such as EPh₂(SPh) and the heterotopic P,SAs ligand, is the metal-mediated cleavage of these bonds. mjcce.org.mkresearchgate.net This reactivity provides a powerful route for ligand transformation and the synthesis of novel metallacyclic structures. mjcce.org.mkresearchgate.net

When ligands like phenylthio(diphenyl)phosphine (PPh₂(SPh)) or phenylthio(diphenyl)arsine (AsPh₂(SPh)) react with metal carbonyls, the metal center can induce the rupture of the E–S bond. mjcce.org.mkresearchgate.net This process typically results in the formation of complexes containing bridging sulfido (S²⁻) or benzenethiolato (SPh⁻) and phosphido (PPh₂⁻) or arsenido (AsPh₂⁻) ligands. For example, the reaction of PPh₂(SPh) with cobalt carbonyl precursors can yield complexes where the P-S bond has been cleaved, leading to cobalt clusters bridged by both sulfur and phosphorus fragments. researchgate.net

Similarly, the heterotopic ligand 1-Ph₂AsSC₆H₄-2-PPh₂ (1) undergoes As-S bond cleavage upon reaction with Group 10 metal(II) complexes like [PdCl₂(cod)] and [PtI₂(cod)]. researchgate.net Instead of the expected coordination of the tridentate P,S,As ligand, the reaction cleaves the As-S bond, leading to the coordination of the resulting bidentate phosphanylthiolato ligand, (SC₆H₄-2-PPh₂)⁻. researchgate.net This leads to the formation of mononuclear complexes of the type [M(P,S)₂] (where M = Ni, Pd, Pt) and, in the cases of palladium and platinum, unusual trinuclear complexes. researchgate.net The ortho-positioning of the PPh₂ group in this ligand influences the cleavage of the As-S bond. mjcce.org.mkresearchgate.net

This metal-induced E-S bond cleavage is a key reaction pathway that diversifies the coordination chemistry of these ligands beyond simple chelation or bridging. It allows for the in-situ generation of new ligand fragments that can stabilize metal centers in various configurations, leading to the formation of a wide array of sulfur- and phosphorus- or arsenic-containing metallacycles. mjcce.org.mkresearchgate.net This strategy is a cornerstone in the design of complex inorganic molecules and materials with tailored properties.

Computational and Theoretical Investigations of Lithium Benzenethiolate Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. rsc.orgtue.nl It is widely employed to predict the physical and chemical properties of molecules and materials, including bonding characteristics, reaction energies, and vibrational frequencies. tue.nlscience.govscience.gov

DFT calculations are crucial for understanding the electronic nature of lithium benzenethiolate (B8638828) systems. Studies on model compounds, such as the monomer unit of poly(4-(thiophene-3-yl)benzenethiol) (PTBT), which contains a benzenethiol (B1682325) group, reveal significant electronic features. rsc.orgchemrxiv.org The benzenethiol moiety contributes three π-bonds to a delocalized π-electron system. rsc.orgchemrxiv.org This electron-rich system, arising from the overlap of unhybridized p-orbitals on the carbon atoms of the benzene (B151609) ring, is central to the molecule's interaction with cations like lithium. rsc.org

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into chemical reactivity and stability. researchgate.netiaea.org For instance, a linear correlation has been observed between HOMO energies and oxidation potentials in related lithium-organic compounds, indicating that molecules with lower HOMO energies are more resistant to oxidation. researchgate.netiaea.org The energy difference between the LUMO and HOMO can also be correlated with thermal stability. researchgate.netiaea.org Furthermore, wave function analyses using methods like the Natural Bond Orbital (NBO) approach help to investigate cation-anion interactions in detail. researchgate.netiaea.org The chemical bonding can be further explored using techniques like the Crystal Orbital Hamilton Population (COHP) analysis, which partitions the band-structure energy into bonding, non-bonding, and anti-bonding contributions, providing a quantitative measure of bond strengths. aps.org

DFT is a primary tool for calculating the binding energies between lithium ions and benzenethiolate moieties, which is fundamental to understanding the stability of these complexes. tue.nlrsc.org Research has focused on optimizing force fields for classical simulations by first calculating high-accuracy binding energy profiles using DFT. rsc.org For the interaction between a lithium ion (Li⁺) and a benzenethiol molecule, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been performed. rsc.org These calculations show a strong cation-π interaction, where the binding energy is maximized when the Li⁺ ion is located centrally above the electron-rich π-system of the benzene ring. rsc.org

The accuracy of DFT-predicted binding energies is critical and is often benchmarked against higher-level methods like coupled-cluster theory. nih.gov Studies on Li⁺ binding to other organic components have shown that functionals like PBE-QIDH can yield results with deviations as small as ~0.1 kcal/mol from benchmark values. nih.gov Such calculations confirm that DFT methods can reliably reproduce the preferred binding positions and interaction strengths. nih.gov

Below is a data table summarizing the calculated minimum binding energy for the Li⁺-benzenethiol complex from a DFT-based study aimed at refining force field parameters.

| System | Force Field | Minimum Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Li⁺-Benzenethiol | OPLS-AA/corr. | -25.04 | rsc.org |

This table presents the refined minimum binding energy for the interaction between a lithium ion and benzenethiol, as determined by correcting the OPLS-AA force field based on DFT calculations.

DFT calculations are essential for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of reaction pathways, transition states, and the calculation of activation energy barriers. researchgate.netnih.gov This is critical for understanding the mechanisms of reactions involving benzenethiolate. For example, theoretical investigations have detailed the mechanism of the Pd(OAc)₂-catalyzed hydrothiolation of alkenes with benzenethiol. researchgate.net These studies break down the reaction process into distinct steps: activation of the S–H bond, migratory insertion of the alkene into the Pd–S bond, and subsequent reaction to release the product and regenerate the catalyst. researchgate.net

In the context of lithium-ion systems, DFT has been used to study the reductive decomposition pathways of organic electrolytes in the presence of Li⁺. nih.gov Such studies calculate the relative energies of reactants, intermediates, transition states, and products, revealing the favorability of different reaction channels. nih.gov For instance, the transition state barrier for the ring-opening of ethylene (B1197577) carbonate in the presence of lithium was found to be approximately 12.84 kcal/mol at a high level of theory, highlighting the importance of accurate methods, as different DFT functionals can produce a wide range of values. nih.gov Quantum chemical calculations of the activation energy and the geometry of the transition state are also performed for model reactions such as those between various radicals and thiols. researchgate.net

Multiscale Modeling Approaches

To gain a comprehensive understanding of benzenethiolate-containing polymer systems, from molecular interactions to bulk material properties, multiscale modeling approaches are essential. beilstein-journals.orgnih.gov These methods connect simulations at different length and time scales, providing a more complete picture of the material's behavior. uwaterloo.ca

Bridging Atomic-Level Descriptions to Macroscopic Properties

Multiscale modeling serves as a crucial bridge between the atomic-level details obtained from quantum mechanical calculations and classical molecular dynamics simulations, and the macroscopic properties observed experimentally. researchgate.net This connection is vital for designing new materials with tailored functionalities. openreview.net

For instance, in the context of lithium-sulfur batteries, a multiscale approach was used to study poly(4-(thiophene-3-yl)benzenethiol) (PTBT), a promising organosulfur polymer for cathodes. researchgate.netresearchgate.net This involved a combination of electronic structure theory (DFT) and statistical mechanics to characterize the structure of the charged cathode at an atomic level. researchgate.netresearchgate.netrsc.org By analyzing the stability of sulfurized 4-(thiophene-3-yl)benzenethiol (TBT) dimers, the basic polymer unit, and combining this with a statistical binding model, researchers were able to predict the distribution of sulfur chain lengths and the average sulfur rank as a function of sulfur concentration and temperature. researchgate.netrsc.org This atomistic-level understanding of the vulcanization process, where sulfur is embedded into the polymer, directly relates to the macroscopic performance of the battery cathode. researchgate.netrsc.org

Understanding Aggregation Behavior and Self-Assembly of Polymer Chains

The aggregation and self-assembly of polymer chains significantly influence the morphology and, consequently, the electronic and ionic transport properties of benzenethiolate-containing polymer systems. nih.govacs.orgresearchgate.net Classical molecular dynamics simulations are a powerful tool for investigating these phenomena.

A study on poly(4-(thiophene-3-yl)benzenethiol) (PTBT) demonstrated the profound impact of regiochemistry on the polymer's aggregation behavior. nih.govacs.orgresearchgate.net By simulating the self-assembly of polymer chains with different regioregularities, it was found that a head-to-tail/head-to-tail (HT-HT) arrangement can form a well-ordered crystalline phase with planar chains. nih.govacs.orgresearchgate.net This ordered structure is conducive to fast charge transport. nih.govacs.orgresearchgate.net In contrast, other regiochemical arrangements may lead to more amorphous structures with poorer transport properties.

The simulations also revealed that the presence of the benzenethiol side groups can cause deviations from the planarity of the polythiophene backbone due to steric effects. acs.org This distortion is more pronounced in certain regiochemical configurations, highlighting the intricate interplay between molecular structure and macroscopic organization. acs.org

Furthermore, the solvation of these polymers plays a critical role in their aggregation. MD simulations have been used to study the solvation structure of PTBT in different solvent mixtures. researchgate.net Interestingly, a co-solvency effect was observed, where a specific mixture of dimethoxyethane (DME) and dioxolane (DOL) leads to maximum swelling of the polymer, indicating the best solvent quality. researchgate.net This has important implications for optimizing the cathode's porosity and permeability in battery applications. researchgate.net

Table 2: Key Findings from Multiscale Modeling of Benzenethiolate-Containing Polymers

| Modeling Approach | System | Key Findings | Implications for Macroscopic Properties | References |

|---|---|---|---|---|

| DFT and Statistical Mechanics | Sulfurized poly(4-thiophen-3-yl)benzenethiol) (PTBT) | Predicted sulfur chain length distributions and average sulfur rank during vulcanization. Showed that cross-linking between different polymer backbones is the main reaction. | Provides a fundamental understanding of the cathode's initial state, which influences its electrochemical performance and stability. | researchgate.netresearchgate.netrsc.org |

| Classical Molecular Dynamics | Poly(4-thiophen-3-yl)benzenethiol) (PTBT) | Demonstrated that head-to-tail/head-to-tail regiochemistry leads to a well-ordered crystalline phase. | The ordered structure facilitates fast charge transport, a crucial factor for battery performance. | nih.govacs.orgresearchgate.net |

| Classical Molecular Dynamics | Poly(4-thiophen-3-yl)benzenethiol) (PTBT) in solvent | Identified a co-solvency effect with a specific DME/DOL mixture leading to maximum polymer swelling. | Important for optimizing cathode porosity and permeability, which affects ion transport and overall battery efficiency. | researchgate.net |

Advanced Applications of Lithium Benzenethiolate in Materials Research and Energy Storage

Role in Organosulfur Polymer Development for Battery Technologies

The development of high-performance cathode materials is a significant area of research for improving lithium-sulfur (Li-S) batteries. Organosulfur polymers have emerged as promising candidates due to their potential to address key challenges associated with traditional sulfur cathodes, such as the insulating nature of sulfur and the detrimental polysulfide shuttle effect.

Poly(4-(thiophene-3-yl)benzenethiol) (PTBT) is a conductive polymer that has been investigated as a cathode material in Li-S batteries. d-nb.inforesearchgate.netnih.gov This polymer features a polythiophene backbone, which provides a highly conductive framework, and benzenethiol (B1682325) side chains that can copolymerize with sulfur. d-nb.infonih.govrsc.orgresearchgate.net The synthesis of the monomer, 4-(thiophene-3-yl)benzenethiol (TBT), and its subsequent electropolymerization onto a current collector, such as nickel foam, allows for the creation of a binder-free and free-standing cathode. d-nb.infomdpi.comuni-jena.de This in-situ deposition results in a porous and conductive PTBT framework with pendant thiol groups that serve as chemical binding sites. d-nb.infomdpi.com

The resulting S/PTBT cathode, where sulfur is chemically bonded to the polymer, has demonstrated a reversible capacity of approximately 870 mAh g⁻¹ at a current rate of 0.1 C. nih.govresearchgate.net This performance is an improvement compared to cathodes where sulfur is only physically mixed with the PTBT polymer. nih.gov The unique architecture of the PTBT-based cathode, which eliminates the need for binders and carbon additives, also makes it an ideal model for operando analysis to study the intrinsic mechanisms of Li-S batteries. d-nb.infonih.gov

Table 1: Electrochemical Performance of S/PTBT Cathode

| Parameter | Value | Source |

| Reversible Capacity | ~870 mAh g⁻¹ at 0.1 C | nih.govresearchgate.net |

| Cycling Stability | Improved vs. physically mixed S&PTBT | nih.gov |

| Capacity Fading Rate | 0.178% per cycle over 200 cycles | mdpi.com |

The integration of sulfur into the PTBT polymer framework is typically achieved through a vulcanization process, which involves heating the PTBT-coated substrate with elemental sulfur. d-nb.infochemrxiv.org This process leads to the ring-opening radical polymerization of sulfur and its subsequent reaction with the thiol groups on the benzenethiol side chains of the PTBT. d-nb.info The result is a cross-linked organosulfur polymer, S/PTBT, where sulfur chains are covalently bonded to the polymer backbone. nih.govrsc.orgresearchgate.net

This covalent attachment of sulfur within the polymer matrix is a key feature for enhancing battery performance. researchgate.net The organic moieties of the polymer act as anchors, securing the polysulfides and preventing their dissolution and diffusion into the electrolyte during battery cycling. researchgate.netacs.org This chemical confinement mitigates the shuttle effect, a major cause of capacity fading in Li-S batteries. d-nb.info The process can be tuned to control the length of the polysulfide chains within the copolymer structure. researchgate.netacs.org Studies have shown that inter-chain cross-linking, where a sulfur chain connects two different polymer backbones, is a probable outcome of the vulcanization process, with a dominant sulfur chain length of five atoms having been reported. nih.govchemrxiv.org

The arrangement of monomer units within a polymer chain, known as regiochemistry, significantly impacts the polymer's morphology, aggregation behavior, and ultimately, its charge transport properties. nih.govacs.orgresearchgate.netnih.govchemrxiv.org In PTBT, the monomer unit, 4-(thiophene-3-yl)benzenethiol, is asymmetric, leading to different possible connections between monomers: head-to-head (HH), head-to-tail (HT), and tail-to-tail (TT). acs.org

Modeling studies have revealed that a specific regioregularity, the head-to-tail/head-to-tail (HT-HT) arrangement, promotes the formation of well-ordered, crystalline phases with planar polymer chains. nih.govacs.orgresearchgate.netnih.govchemrxiv.org This ordered structure facilitates efficient charge transport. nih.govacs.orgresearchgate.netnih.govchemrxiv.org In contrast, other arrangements can lead to more disordered structures that hinder charge mobility. acs.org The morphology of the polymer, which is influenced by both regiochemistry and synthesis conditions, plays a crucial role in its conductive behavior, with more ordered and aligned structures generally exhibiting higher conductivity. nih.govacs.org The charge transport in these materials can be anisotropic, with mobility varying depending on the direction relative to the polymer backbone. nih.govacs.org

Table 2: Impact of Regiochemistry on PTBT Properties

| Regiochemistry | Resulting Structure | Impact on Charge Transport | Source |

| Head-to-Tail/Head-to-Tail (HT-HT) | Well-ordered crystalline phase, planar chains | Fast charge transport | nih.govacs.orgresearchgate.netnih.govchemrxiv.org |

| Other arrangements (e.g., HH-TT) | More disordered structures | Limited charge transport, potential for charge carrier traps | acs.org |

A primary challenge in the commercialization of Li-S batteries is the "shuttle effect," where soluble lithium polysulfides migrate between the cathode and anode, leading to capacity loss and poor cycle life. nih.govku.ac.aeresearchgate.net Covalently bonding sulfur within a polymer matrix is an effective strategy to suppress this phenomenon. ku.ac.aeresearchgate.netnih.govrsc.org

In the S/PTBT system, the covalent bonds formed between sulfur and the benzenethiol side chains of the polymer during vulcanization effectively immobilize the sulfur species. d-nb.infomdpi.com This prevents the formation of soluble long-chain polysulfides that can diffuse into the electrolyte. d-nb.infomdpi.com Operando X-ray imaging has provided direct evidence of the suppression of the polysulfide shuttle effect through this covalent bonding approach. d-nb.infonih.gov By chemically anchoring the sulfur, the active material is retained at the cathode, leading to improved cycling stability and higher coulombic efficiency. ku.ac.aeresearchgate.netnih.gov This strategy of covalent immobilization has been explored with various polymer backbones to enhance the performance and longevity of Li-S batteries. nih.govrsc.orgwvu.eduucsd.edu

Electrosynthesis Applications Beyond Battery Materials

The principles of electrochemical synthesis involving sulfur-containing organic compounds extend beyond cathode materials for Li-S batteries. Electrosynthesis is recognized as a sustainable and environmentally friendly method for creating valuable chemical compounds.

Electrochemical methods are being developed for the synthesis of organodisulfides, which can be utilized as active materials in non-aqueous redox flow batteries (NARFBs). nih.govresearchgate.net A "smart flow electrosynthesis" (SFE) method has been proposed where the voltage profile of the redox flow battery itself can act as an indicator to monitor the reaction and determine its endpoint, overcoming challenges related to optimizing reaction conditions. nih.gov

This approach allows for the in-situ generation of organodisulfides within the battery's electrolyte, eliminating the need for separate purification steps. nih.gov The electrochemical properties of the resulting organodisulfides can be readily tuned by changing the starting materials. nih.gov For instance, an organodisulfide derived from isopropyl alcohol and carbon disulfide has demonstrated excellent cycling stability in a NARFB, with a low capacity fade rate over 1000 cycles. nih.gov This strategy represents a green and cost-effective approach to designing and optimizing electroactive materials for large-scale energy storage applications. nih.govresearchgate.net

Fundamental Contributions to Lithium Organometallic Chemistry for Material Science

The reactivity and structural nature of lithium benzenethiolate (B8638828) in the synthesis of advanced materials are not intrinsic properties of the molecule alone; they are profoundly influenced by the surrounding chemical environment. The choice of solvent and the introduction of specific coordinating ligands are critical tools that allow chemists to modulate the aggregation state, solubility, and ultimately, the reactivity of this organolithium reagent. This control is paramount for the precise construction of complex material architectures.

The behavior of many organolithium reagents, including lithium benzenethiolate, is dominated by their tendency to form aggregates in solution, such as dimers, tetramers, or even larger clusters. researchgate.netmdpi.com In non-polar hydrocarbon solvents like toluene (B28343) or pentane, these aggregates are the predominant species. This aggregation significantly reduces the reactivity of the benzenethiolate anion by sequestering it within a less accessible, lithium-coordinated core.

The development of new solvent systems has been a primary strategy to overcome this limitation. The introduction of polar aprotic solvents, particularly ethers, has a dramatic effect.

Ethereal Solvents: Solvents like Tetrahydrofuran (THF) and Diethyl ether (OEt₂) possess oxygen atoms with lone pairs that can coordinate to the lithium cations. acs.org This solvation process breaks down the large, stable aggregates into smaller, more reactive entities, such as solvated dimers or monomers. researchgate.netmdpi.com Studies on analogous organolithium compounds have shown that this deaggregation leads to a significant enhancement in reactivity by making the anionic portion of the reagent more available for reaction. researchgate.net The structure of the solvent itself plays a role; for example, cyclic sulfones have been shown to facilitate Li-ion hopping more effectively than acyclic sulfones in electrolyte systems, a principle that highlights the importance of solvent structure in lithium coordination and mobility. nih.gov

In addition to general solvent effects, the deliberate addition of strongly coordinating molecules, or ligands, offers a more refined level of control over reactivity. These ligands compete with or supplement the solvent in the lithium ion's coordination sphere, leading to well-defined, highly reactive species.

Crown Ethers: Macrocyclic polyethers, such as 12-crown-4 (B1663920), are exceptionally effective at chelating alkali metal cations like Li⁺. The crown ether encapsulates the lithium ion, disrupting the Li-S interactions that hold the aggregates together. This sequestration can generate highly reactive "naked" benzenethiolate anions or solvent-separated ion pairs. Research on similar lithium reagents, such as lithium diphenylphosphide, demonstrates that the addition of 12-crown-4 can fundamentally alter the course of a reaction, leading to different products than would be formed in its absence. nih.gov

Polyamines: Bidentate amine ligands like N,N,N′,N′-Tetramethylethylenediamine (TMEDA) are widely used to deaggregate organolithium reagents. TMEDA chelates the lithium ion, breaking down oligomeric structures and forming well-defined monomeric or dimeric complexes. This modification not only increases reactivity but can also influence the regioselectivity of subsequent reactions.

Strongly Coordinating Solvents/Additives: Solvents with high solvating power, such as Hexamethylphosphoramide (HMPA), can dramatically increase the reactivity of organolithium species by promoting the formation of monomers. mdpi.comrsc.org While highly effective, the use of HMPA is often limited due to safety concerns.

The choice of a specific solvent-ligand system allows researchers to tune the reactivity of this compound for a desired outcome in materials synthesis. For example, a milder system might be chosen for controlled surface functionalization, while a highly reactive, monomeric species generated by a strong ligand might be required for the rapid formation of metal-thiolate clusters.

The following interactive table summarizes the influence of various solvent and ligand environments on the state and reactivity of this compound, based on established principles in organolithium chemistry.

Interactive Data Table: Effect of Solvent and Ligand Systems on this compound

| Solvent/Ligand System | Dominant Species (Conceptual) | Key Structural Feature | Expected Effect on Reactivity |

| Toluene | High-order aggregates | Multi-center Li–S bonding within a large cluster. | Low |

| Tetrahydrofuran (THF) | Solvated dimers and monomers | THF molecules coordinate to Li⁺, breaking down large aggregates. acs.org | Moderate to High |

| THF + TMEDA | Chelated monomer/dimer | TMEDA forms a stable chelate ring with Li⁺, disrupting aggregation. | High |

| THF + 12-Crown-4 | Solvent-separated ion pair | Li⁺ is encapsulated by the crown ether, separating it from the thiolate anion. nih.gov | Very High |

This strategic development of solvent and ligand systems is a cornerstone of modern organometallic chemistry, enabling this compound to serve as a versatile building block for a diverse range of advanced materials.

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways to Functionalized Lithium Benzenethiolates

A significant area of future research lies in the development of novel synthetic routes to create benzenethiolate (B8638828) derivatives with specific functionalities. The ability to introduce various substituents onto the benzene (B151609) ring allows for the fine-tuning of the compound's electronic and steric properties. A primary strategy in this endeavor is the directed ortho-lithiation of lithium thiophenolate itself. acs.org This method involves using the thiolate group to direct a second lithiation event at the adjacent ortho position on the aromatic ring, creating a powerful dianionic intermediate that can react with a range of electrophiles. acs.org

This approach represents a highly efficient pathway to ortho-substituted thiophenols and related compounds. acs.org Research is focusing on expanding the scope of compatible electrophiles and optimizing reaction conditions to achieve high regioselectivity and yield. A key challenge is managing competitive side reactions, such as ring metalation at other positions. wikipedia.org The development of mixed-base systems and the use of specific solvents and temperatures are critical variables being explored to control this selectivity.

Future work will likely involve:

Expanding the Substrate Scope: Applying directed lithiation to already substituted lithium benzenethiolates to create polysubstituted aromatic thiols.

In Situ Trapping: Developing one-pot procedures where the ortho-lithiated intermediate is generated in the presence of an electrophile to trap it immediately, preventing potential decomposition or rearrangement. rsc.orgnih.gov

Kinetic vs. Thermodynamic Control: Investigating how reaction conditions (e.g., choice of lithium amide base, temperature) can be manipulated to favor either the kinetically or thermodynamically preferred functionalized product. wikipedia.org

| Synthetic Strategy | Description | Key Research Focus |

| Directed ortho-Lithiation | The thiolate group directs a second lithiation at the adjacent ring position. | Improving regioselectivity, expanding the range of electrophiles. |

| Heteroatom-Promoted Lithiation | A substituent on the ring directs lithiation to a specific site. | Designing new directing groups for precise functionalization. |

| In Situ Functionalization | The lithiated intermediate is generated and trapped in a single step. | Minimizing side reactions and improving yields. |

Advanced Mechanistic Studies Employing In Situ Spectroscopic Techniques

Understanding the precise reaction mechanisms, aggregation states, and kinetics of lithium benzenethiolate reactions is crucial for optimizing their applications. Due to the highly reactive and sensitive nature of organolithium compounds, in situ spectroscopic techniques are indispensable tools for these investigations. mt.com

Future mechanistic studies will increasingly rely on real-time monitoring to capture transient intermediates and build accurate kinetic models. mt.comcapes.gov.br

In Situ Fourier Transform Infrared (FTIR) Spectroscopy: This technique allows researchers to track the concentration of reactants, intermediates, and products in real-time without disturbing the reaction. mt.commt.com It is particularly valuable for studying the initiation, conversion rates, and endpoints of lithiation reactions, which are often rapid and temperature-sensitive. mt.com

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the structure of organolithium aggregates in solution. scielo.br Future research will use advanced techniques like 6Li and 7Li NMR to probe the local environment of the lithium cation, providing insights into solvation, the formation of mixed aggregates, and the dynamics of ligand exchange. electrochem.orgresearchgate.netnih.gov This is critical for understanding how the aggregation state influences the reactivity and selectivity of this compound. scielo.brresearchgate.net

These advanced analytical methods will provide a deeper understanding of the solution-state behavior of this compound, moving beyond static structural pictures to a dynamic view of the species present under actual reaction conditions.

Design of New Catalytic Systems Incorporating Benzenethiolate Ligands

Benzenethiolate and other aryl thiolates are becoming increasingly important as ligands in transition-metal catalysis. beilstein-journals.orgbohrium.com Their strong bonding to metals and tunable electronic properties make them ideal for designing sophisticated catalytic systems. bohrium.comnih.gov

Emerging trends in this area include:

Nanoparticle Stabilization: Thiolate ligands are highly effective at stabilizing metal nanoparticles (e.g., gold, silver), preventing their aggregation and controlling their size and shape. bohrium.comrsc.org The benzenethiolate ligand can be modified with additional functional groups to modulate the catalytic activity and selectivity of the nanoparticle surface. researchgate.net Research is underway to understand how ligand density and structure influence the accessibility of active sites on the catalyst. acs.orgnih.gov

Multifunctional and Redox-Active Ligands: Scientists are designing "non-innocent" benzenethiolate ligands that do more than just bind to the metal center. researchgate.net These ligands can participate directly in the catalytic cycle, for example, by accepting or donating electrons (redox-active ligands) or protons. This concept of "metal-ligand cooperation" can enable new reaction pathways and lower the activation energy for challenging transformations. nih.gov

Transient Cooperative Ligands: A novel strategy involves using thiols as "transient cooperative ligands" (TCLs) that can reversibly bind to a metal complex. nih.gov This approach allows for in situ modification of the catalyst, where the addition of a specific benzenethiol (B1682325) derivative can switch the selectivity or enhance the rate of a reaction, offering a highly tunable and flexible catalytic system. nih.gov

These research directions aim to move beyond simple spectator ligands to create dynamic, responsive catalytic systems where the benzenethiolate ligand plays an active and crucial role in the chemical transformation. mdpi.com

Computational Predictions for Tailored Material Properties